Anisole (CAS 100-66-3), also known as methoxybenzene, is a high-boiling aromatic ether widely procured as a specialty solvent, heat transfer fluid component, and highly reactive chemical precursor . Featuring a boiling point of approximately 154 °C and a closed-cup flash point of 52 °C, it exists as a stable, low-volatility liquid at standard conditions, offering significant handling advantages over lighter ethers . Industrially, anisole is increasingly prioritized for its favorable Hansen solubility parameters—which closely mimic those of regulated halogenated solvents—and its strongly activated aromatic ring, which facilitates highly regioselective electrophilic aromatic substitutions under mild conditions .
Substituting anisole with standard aliphatic ethers (such as diethyl ether or tetrahydrofuran) introduces severe volatility and flammability risks during industrial scale-up, while simultaneously failing to provide the pi-pi interactions necessary for dissolving complex conjugated polymers [1]. Conversely, attempting to substitute anisole with unfunctionalized aromatics (like toluene) or halogenated aromatics (like chlorobenzene) either drastically reduces electrophilic reactivity in synthetic pathways or introduces unacceptable toxicity and regulatory burdens (e.g., Class 2 solvent restrictions) in pharmaceutical and electronic manufacturing workflows [2].
In the fabrication of planar triple-cation perovskite solar cells, anisole serves as a high-performance, 'green' antisolvent replacement for chlorobenzene. Studies demonstrate that anisole-treated devices achieve Power Conversion Efficiencies (PCE) exceeding 20%, matching or slightly outperforming chlorobenzene baselines, while exhibiting lower hysteresis [1]. Crucially, as a Class 3 solvent, anisole yields an approximate 50% reduction in carcinogenic human and ecosystem toxicity impacts compared to the highly regulated Class 2 chlorobenzene[2].
| Evidence Dimension | Device Power Conversion Efficiency (PCE) and Toxicity Impact |
| Target Compound Data | Anisole: PCE > 20%; Class 3 solvent (~50% lower toxicity impact) |
| Comparator Or Baseline | Chlorobenzene: PCE ~ 20%; Class 2 solvent (high toxicity) |
| Quantified Difference | Equivalent/superior PCE with ~50% reduction in specific toxicity impacts |
| Conditions | Antisolvent dripping method for planar triple-cation perovskite solar cells |
Enables manufacturers to eliminate restricted halogenated solvents from printable electronics workflows without sacrificing device performance.
Anisole possesses Hansen Solubility Parameters (delta_D = 17.8, delta_P = 4.1, delta_H = 6.7 MPa^1/2) that closely align with those of toxic chlorinated solvents used in organic electronics [1]. In the formulation of complex multicomponent inks, such as those for light-emitting electrochemical cells (LECs) and n-channel organic field-effect transistors, anisole provides a sufficiently small interaction distance (Ra) to the solute to ensure high solubility [2]. This thermodynamic alignment allows anisole to successfully replace chlorobenzene in spin-coating and bar-coating processes without precipitating the active conjugated polymers.
| Evidence Dimension | Hansen Solubility Parameter alignment and solute interaction distance (Ra) |
| Target Compound Data | Anisole: delta_D = 17.8, delta_P = 4.1, delta_H = 6.7 MPa^1/2 |
| Comparator Or Baseline | Chlorobenzene (standard toxic baseline for conjugated polymers) |
| Quantified Difference | Comparable cohesive energetics allowing drop-in solubility for complex organic semiconductor inks |
| Conditions | Ambient solution processing of organic semiconductors and LEC inks |
Provides formulators with a predictive, thermodynamic justification for replacing regulated halogenated solvents in large-scale coating operations.
As a synthetic precursor, anisole is vastly more reactive toward electrophilic aromatic substitution (EAS) than unfunctionalized aromatics. The strongly electron-donating methoxy group activates the ring, increasing the rate of electrophilic substitution by approximately 10,000-fold compared to benzene, and significantly outperforming toluene [1]. This kinetic acceleration allows Friedel-Crafts acylations and alkylations to proceed under milder conditions, often permitting the use of less aggressive Lewis acid catalysts or lower temperatures while maintaining strict ortho/para regioselectivity [2].
| Evidence Dimension | Relative reaction rate for electrophilic aromatic substitution |
| Target Compound Data | Anisole: ~10,000-fold rate increase vs. benzene |
| Comparator Or Baseline | Benzene (baseline 1x) and Toluene (moderate activation) |
| Quantified Difference | Four orders of magnitude faster reaction kinetics than benzene |
| Conditions | Standard electrophilic substitution (e.g., halogenation, Friedel-Crafts) |
Reduces energy costs and catalyst requirements in industrial organic synthesis by enabling milder reaction conditions.
While aliphatic ethers are common laboratory solvents, their extreme volatility limits industrial utility. Anisole provides the coordinating ether oxygen necessary for solvating organometallic reagents but features a boiling point of 154 °C and a closed-cup flash point of 52 °C. In contrast, diethyl ether boils at 34.6 °C with a highly hazardous flash point of -45 °C . This massive thermal window allows anisole to be used safely in high-temperature reflux reactions and large-scale manufacturing where low-flash-point ethers would pose unacceptable explosion risks.
| Evidence Dimension | Boiling point and flash point |
| Target Compound Data | Anisole: BP 154 °C, Flash Point 52 °C |
| Comparator Or Baseline | Diethyl ether: BP 34.6 °C, Flash Point -45 °C |
| Quantified Difference | +119 °C higher boiling point and +97 °C higher flash point |
| Conditions | Standard atmospheric pressure processing |
Critical for process safety engineers scaling up ether-requiring reactions from the bench to pilot-plant volumes.
Utilized in the mass fabrication of perovskite solar cells to precipitate the perovskite layer uniformly, matching the performance of chlorobenzene without incurring its severe regulatory and health hazards [1].
Employed in formulating inks for organic field-effect transistors (OFETs) and light-emitting electrochemical cells (LECs), where its Hansen solubility parameters ensure the stable dissolution of complex conjugated polymers [2].
Used as a highly reactive starting material in Friedel-Crafts acylations to synthesize methoxy-aryl ketones (precursors to pharmaceuticals and fragrances) under mild catalytic conditions [3].
Serves as a safer, high-boiling coordinating solvent for organometallic synthesis and polymerizations that require ether functionality but cannot safely use highly flammable aliphatic ethers at scale .
Flammable;Irritant